

The Role of RAMOSUS5 (RMS5) in Plant Hormone Interactions: A Technical Guide

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Compound of Interest

Compound Name: RMS5

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Abstract

The RAMOSUS5 (**RMS5**) gene in *Pisum sativum* (pea) is a critical component in the strigolactone (SL) biosynthesis pathway, playing a pivotal role in the control of shoot branching. As an ortholog of *Arabidopsis* MAX3 and rice D17/HTD1, **RMS5** encodes a carotenoid cleavage dioxygenase 7 (CCD7) that acts upstream in the synthesis of SLs, a class of hormones that inhibit axillary bud outgrowth. The function of **RMS5** is intricately linked with other major plant hormones, particularly auxin and cytokinin, forming a complex signaling network that governs plant architecture. This technical guide provides an in-depth analysis of **RMS5**, its interaction with plant hormones, and detailed methodologies for its study.

Core Function of RMS5 in Strigolactone Biosynthesis

RMS5 is essential for the production of strigolactones. It functions in conjunction with RMS1 (carotenoid cleavage dioxygenase 8 or CCD8) to catalyze the conversion of β -carotene into carlactone, a precursor for various strigolactones.^[1] Mutations in the **RMS5** gene lead to a strigolactone-deficient phenotype characterized by increased shoot branching, similar to that of rms1 mutants.^{[2][3]}

Interaction of RMS5 with Plant Hormones

The regulatory role of **RMS5** in shoot branching is not standalone but is integrated into the broader network of phytohormone signaling.

Interaction with Auxin

Auxin, primarily produced in the shoot apex, acts as a long-distance signal to promote the expression of SL biosynthesis genes, including **RMS5** and **RMS1**, in the stem.^[4] This indicates that auxin positively regulates SL production. In turn, SLs can modulate auxin transport, creating a feedback loop. The highly branched phenotype of **rms5** mutants is associated with altered auxin homeostasis, although these mutants do not show a deficiency in indole-3-acetic acid (IAA) or 4-chloroindole-3-acetic acid (4-Cl-IAA) in the shoot tip or nodal tissues.^[2]

Interaction with Cytokinin

There is a significant interplay between the SL pathway and cytokinin levels. The **rms5** mutant, much like the **rms1** mutant, exhibits a notable reduction in the concentration of cytokinins, specifically zeatin riboside (ZR), in the xylem sap. This suggests that SLs, or a downstream signal, are involved in regulating cytokinin biosynthesis or transport from the roots. Despite the decrease in root-to-shoot transport of cytokinins via the xylem, the overall cytokinin levels in the shoot tissues of **rms5** mutants remain comparable to wild-type plants. This points to a complex homeostatic mechanism that compensates for the reduced cytokinin supply from the roots.

Quantitative Data on RMS5 and Hormone Interactions

The following tables summarize key quantitative data from studies on **rms5** mutants and their interaction with plant hormones.

Table 1: Hormone Concentrations in rms5 Mutants

Plant Line/Genotype	Tissue/Sample	Hormone	Concentration Change vs. Wild-Type	Reference(s)
rms5-2	Xylem Sap (24-day-old plants)	Zeatin Riboside (ZR)	4-fold decrease	
rms5	Shoot Tip & Node 2 (8-day-old plants)	Indole-3-acetic acid (IAA)	No significant difference	
rms5	Shoot Tip & Node 2 (8-day-old plants)	4-chloroindole-3-acetic acid (4-Cl-IAA)	No significant difference	
rms2 rms5 double mutant	Xylem Sap	Cytokinins	2- to 3-fold increase	
rms5	Shoot Tip	Zeatin Riboside (ZR) & Isopentenyladenosine riboside (iPR)	Similar to wild-type	

Table 2: RMS5 Gene Expression Analysis

Plant Line/Genotype	Tissue	Condition/Treatment	RMS5 Expression Change	Reference(s)
Wild-Type	Epicotyl, Internodes, Apex vs. Roots	-	3- to 6-fold lower	
rms3, rms4, rms5 mutants	-	-	Significantly elevated	
Wild-Type	-	Auxin application	Increased	
rms1 mutant	-	Strigolactone (GR24) treatment (2 hours)	Significantly decreased	

Experimental Protocols

Detailed methodologies for key experiments cited in the study of **RMS5** are provided below.

Pea Grafting

This protocol is used to study the long-distance signaling effects of RMS genes.

Materials:

- 6- to 7-day-old pea seedlings of desired genotypes (**rms5** and wild-type)
- Sterile scalpel or razor blade
- Silicone tubing (1-2 mm internal diameter)
- Humid chamber (e.g., a plastic container with a lid)

Procedure:

- Preparation: Grow seedlings in individual pots until the first true leaf begins to expand.

- Scion and Rootstock Preparation:
 - For the rootstock, make a horizontal cut with a sterile scalpel approximately 1 cm above the cotyledons.
 - Make a vertical slit (5-7 mm deep) in the center of the cut surface of the rootstock.
 - For the scion, excise the shoot from a donor seedling with a horizontal cut about 2-3 cm above the cotyledons.
 - Shape the base of the scion into a wedge that matches the length and width of the slit in the rootstock.
- Grafting:
 - Carefully insert the scion wedge into the rootstock slit.
 - Secure the graft union by sliding a short piece of silicone tubing over it.
- Post-Grafting Care:
 - Place the grafted plants in a humid chamber for 5-7 days to allow the graft union to heal.
 - Gradually acclimate the plants to lower humidity before transferring them to standard growth conditions.
 - Remove any adventitious roots that may form on the scion.

Xylem Sap Collection and Cytokinin Analysis

This method is used to quantify root-derived cytokinins transported in the xylem.

Materials:

- Mature pea plants (e.g., 24-day-old)
- Scalpel or razor blade
- Vacuum pump

- Pipette and collection tubes
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

- Xylem Sap Collection (Suction Method):
 - Excise the shoot of the pea plant at the epicotyl level.
 - Place a piece of tubing connected to a collection tube and a vacuum pump over the cut surface of the rootstock.
 - Apply a gentle vacuum to collect the exuding xylem sap.
 - Store the collected sap at -80°C until analysis.
- Cytokinin Quantification (LC-MS/MS):
 - Thaw the xylem sap samples on ice.
 - Add internal standards (e.g., deuterated cytokinin standards) to each sample for accurate quantification.
 - Perform solid-phase extraction (SPE) to purify and concentrate the cytokinins.
 - Analyze the samples using a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).
 - Identify and quantify different cytokinin species based on their retention times and mass-to-charge ratios compared to known standards.

Quantitative Real-Time PCR (qRT-PCR) for RMS5 Expression

This protocol allows for the quantification of **RMS5** transcript levels.

Materials:

- Pea tissue (e.g., roots, stems, leaves)
- Liquid nitrogen
- RNA extraction kit
- DNase I
- Reverse transcriptase and cDNA synthesis kit
- **RMS5**-specific primers and primers for a reference gene (e.g., Actin)
- SYBR Green or other fluorescent dye-based qPCR master mix
- Real-time PCR cyclers

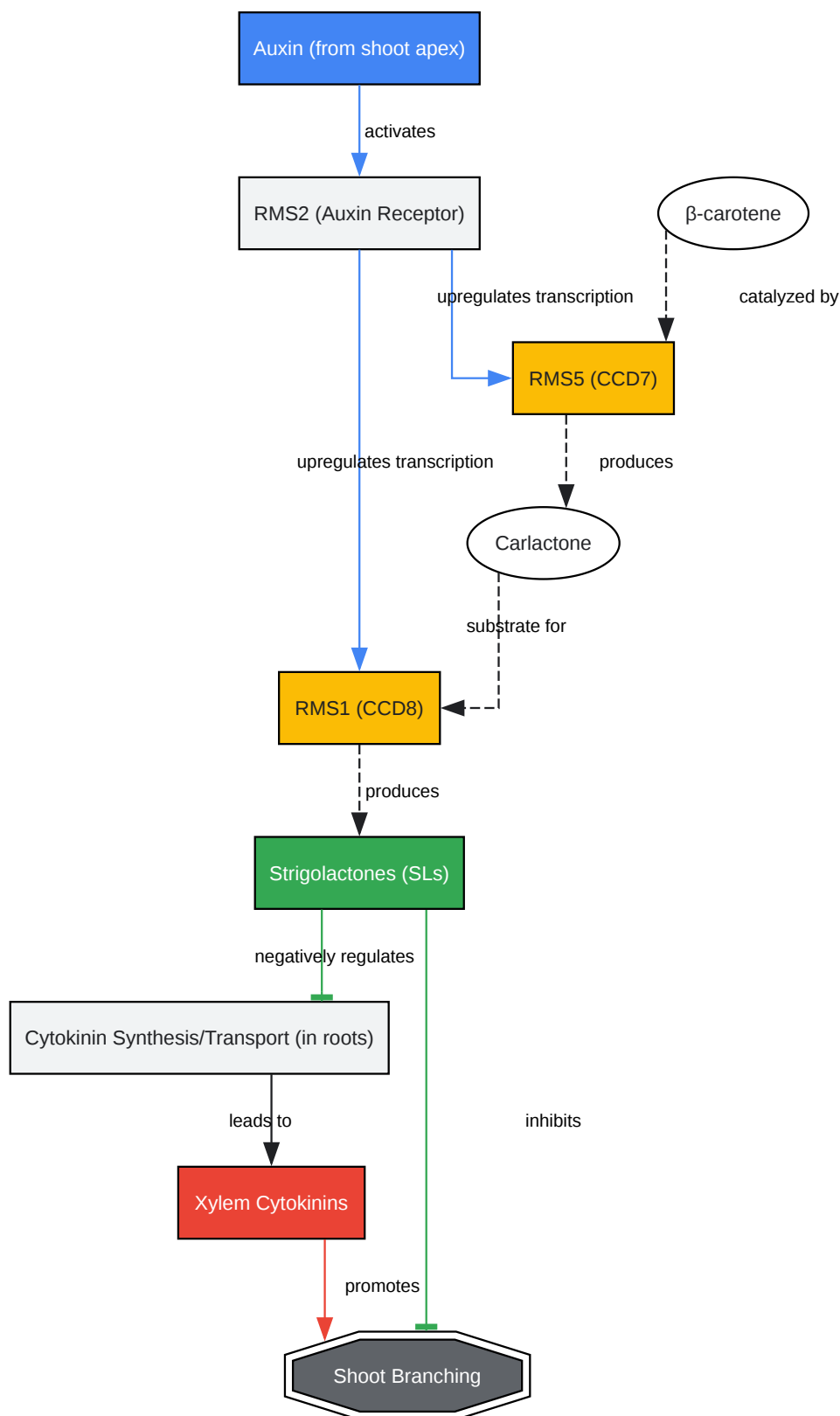
Procedure:

- RNA Extraction:
 - Harvest pea tissue and immediately freeze in liquid nitrogen.
 - Grind the frozen tissue to a fine powder.
 - Extract total RNA using a commercial kit or a standard protocol (e.g., Trizol-based method).
 - Treat the RNA samples with DNase I to remove any contaminating genomic DNA.
- cDNA Synthesis:
 - Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
- qRT-PCR:
 - Prepare the PCR reaction mixture containing the cDNA template, **RMS5**-specific primers, a reference gene primer pair, and a SYBR Green master mix.

- Perform the qPCR reaction in a real-time PCR cycler using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
- Monitor the fluorescence signal at each cycle.
- Data Analysis:
 - Determine the cycle threshold (Ct) values for **RMS5** and the reference gene.
 - Calculate the relative expression of **RMS5** using the $\Delta\Delta C_t$ method, normalizing to the expression of the reference gene.

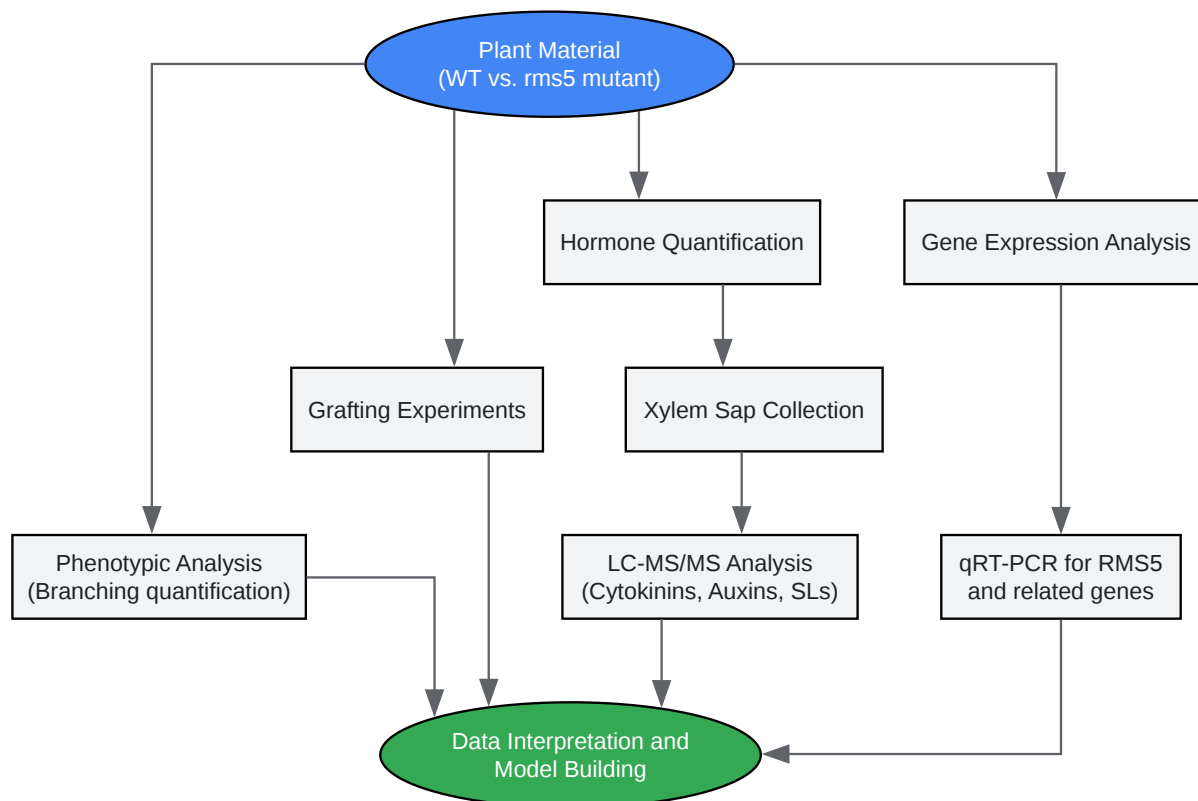
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involving **RMS5** and a typical experimental workflow for studying its function.



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Caption: The **RMS5** signaling pathway and its interaction with auxin and cytokinin in the regulation of shoot branching.



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Caption: A typical experimental workflow for investigating the function of **RMS5**.

Conclusion

RMS5 is a cornerstone in the genetic control of shoot architecture, acting as a key enzyme in the strigolactone biosynthesis pathway. Its function is tightly interwoven with auxin and cytokinin signaling, highlighting the complex hormonal crosstalk that governs plant development. Understanding the molecular mechanisms of **RMS5** and its interactions provides a valuable target for the genetic improvement of crop plants and for the development of novel plant growth regulators. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers in plant biology and related fields.

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References

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